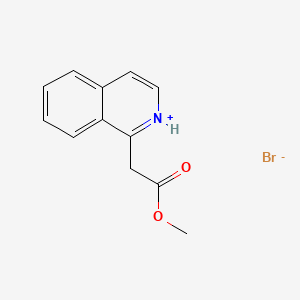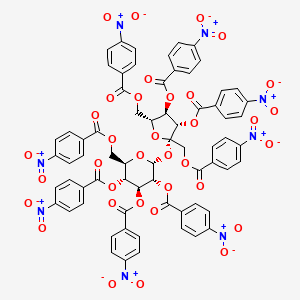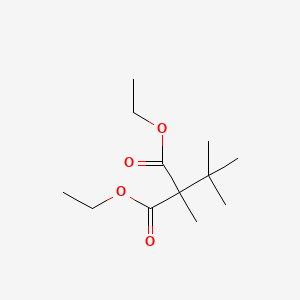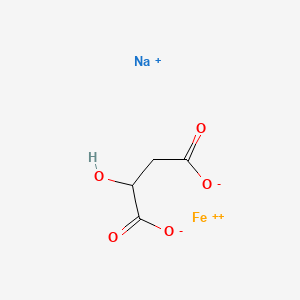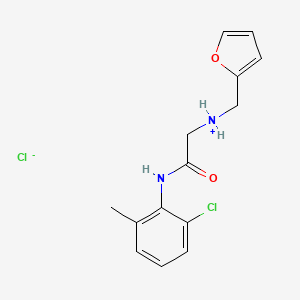
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate is a synthetic organic compound that belongs to the class of steroidal esters. This compound is characterized by the presence of a nitrooxy group, which is known for its potential biological activities. It is structurally related to corticosteroids and has been studied for its various pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Nitration: Introduction of the nitrooxy group at the 11th position of the steroidal backbone.
Esterification: Formation of the propanoate ester at the 17th position.
The nitration reaction is usually carried out using nitric acid or a nitrate ester in the presence of a catalyst. The esterification can be achieved using propanoic anhydride or propanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrooxy group can yield amino derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, similar to corticosteroids.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide (NO), which is known to modulate various biological processes. The compound may also interact with steroid receptors, influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressive effects.
Betamethasone: Similar to dexamethasone, used in various inflammatory conditions.
Uniqueness
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate is unique due to the presence of the nitrooxy group, which can release nitric oxide. This adds an additional layer of biological activity compared to traditional corticosteroids, potentially offering enhanced therapeutic effects.
Propiedades
Número CAS |
23074-99-9 |
|---|---|
Fórmula molecular |
C24H31NO7 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(17-acetyl-10,13-dimethyl-11-nitrooxy-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl) propanoate |
InChI |
InChI=1S/C24H31NO7/c1-5-20(28)31-24(14(2)26)11-9-18-17-7-6-15-12-16(27)8-10-22(15,3)21(17)19(32-25(29)30)13-23(18,24)4/h8,10,12,17-19,21H,5-7,9,11,13H2,1-4H3 |
Clave InChI |
AKRDEILXKSRTAT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O[N+](=O)[O-])C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



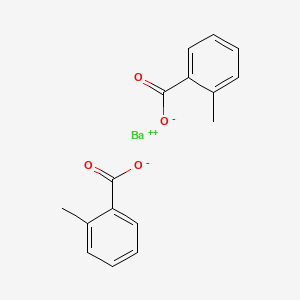
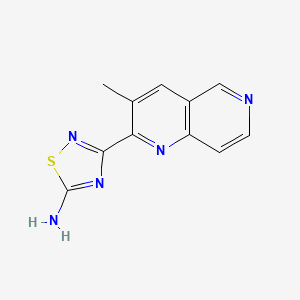

![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
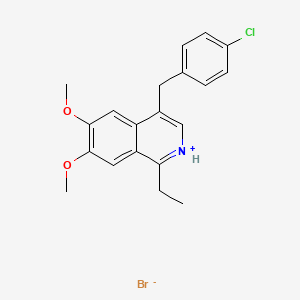
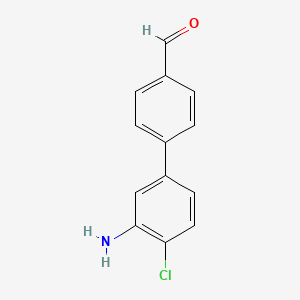
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

